Papain inhibitor

Enzyme Kinetics Protease Inhibition Mechanism of Action

Procure the definitive reversible Papain inhibitor (CAS 70195-20-9, GGYR, Ki 9 µM) for affinity purification. Unlike irreversible E-64, this competitive tetrapeptide enables native elution of active papain, yielding a two-fold increase in specific activity when immobilized on agarose. Its selectivity for papain over serine proteases ensures targeted results, eliminating the off-target effects common with broad-spectrum inhibitors like leupeptin. Ideal for kinetic studies requiring reversible, equilibrium-based binding. Choose this compound for clean, reproducible papain research.

Molecular Formula C19H29N7O6
Molecular Weight 451.5 g/mol
CAS No. 70195-20-9
Cat. No. B549246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapain inhibitor
CAS70195-20-9
SynonymsGGYR
Gly-Gly-Tyr-Arg
glycyl-glycyl-tyrosyl-arginine
Molecular FormulaC19H29N7O6
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O
InChIInChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1
InChIKeyFJPHHBGPPJXISY-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papain Inhibitor (CAS 70195-20-9) for Affinity Purification and Competitive Inhibition: A Synthetic Tetrapeptide Tool


Papain inhibitor (CAS 70195-20-9) is a synthetic tetrapeptide with the sequence glycylglycyl-L-tyrosyl-L-arginine (H-Gly-Gly-Tyr-Arg-OH) and a molecular weight of 451.48 g/mol . It functions as a competitive inhibitor of the cysteine protease papain, exhibiting a Ki of 9 μM at pH 6.2 [1]. Unlike many natural or broad-spectrum papain inhibitors, this compound's primary value lies in its defined, reversible mechanism and its validated use as an affinity ligand for the purification of active papain when immobilized on a solid support [2].

Why Papain Inhibitor CAS 70195-20-9 Is Not Interchangeable with Other Cysteine Protease Inhibitors


Substituting papain inhibitor (CAS 70195-20-9) with other in-class compounds like E-64, leupeptin, or antipain is not scientifically sound due to fundamental differences in their mechanisms and practical applications. While E-64 (Ki/IC50 in the low nM range) is a potent and irreversible inhibitor that covalently binds to the active site [1], CAS 70195-20-9 is a competitive, reversible inhibitor [2]. This distinction is critical: reversible inhibition is a prerequisite for native elution in affinity chromatography, whereas irreversible inhibitors like E-64 would permanently inactivate the target enzyme [3]. Furthermore, leupeptin and antipain exhibit broader protease inhibition profiles, targeting serine proteases in addition to papain , which can introduce off-target effects in complex biological systems. Therefore, selecting the correct inhibitor hinges on the specific experimental requirement for a reversible, papain-directed ligand.

Quantitative Differentiation of Papain Inhibitor (CAS 70195-20-9): Key Evidence for Procurement Decisions


Reversible vs. Irreversible Mechanism: Papain Inhibitor CAS 70195-20-9 vs. E-64

Papain inhibitor (CAS 70195-20-9) is a competitive, reversible inhibitor of papain, with a Ki of 9 µM at pH 6.2 [1]. In contrast, the widely used cysteine protease inhibitor E-64 (CAS 66701-25-5) acts through an irreversible, covalent mechanism, binding to the active site cysteine with a much higher potency (reported IC50 of 9 nM) [2]. This mechanistic difference is not a matter of potency but of application suitability.

Enzyme Kinetics Protease Inhibition Mechanism of Action

Validated Use for Affinity Chromatography: Papain Inhibitor CAS 70195-20-9 vs. E-64 and Leupeptin

The primary, literature-validated application of CAS 70195-20-9 is as an immobilized ligand for the affinity purification of papain . A classic study demonstrated that Gly-Gly-Tyr(Bzl)-Arg, when covalently linked to an agarose resin, could specifically bind active papain, resulting in a two-fold increase in specific activity after elution [1]. This utility is a direct consequence of its reversible, competitive inhibition mechanism [2].

Affinity Chromatography Protein Purification Ligand Immobilization

Selectivity Profile: Papain Inhibitor CAS 70195-20-9 vs. Leupeptin and Antipain

While leupeptin and antipain are also reversible inhibitors, they are known to inhibit both cysteine and serine proteases [1]. For instance, leupeptin inhibits trypsin (Ki=3.5 nM) and plasmin (Ki=3.4 nM) in addition to papain . Antipain similarly inhibits trypsin and thrombokinase [2]. In contrast, the papain inhibitor (CAS 70195-20-9) is characterized primarily as a competitive inhibitor of papain [3]. This narrower activity profile is advantageous in complex mixtures where off-target inhibition of serine proteases must be avoided.

Protease Selectivity Off-target Effects Cysteine Protease

Potency Context: Papain Inhibitor CAS 70195-20-9 Compared to Nanomolar Inhibitors

Papain inhibitor (CAS 70195-20-9) has a reported Ki of 9 µM [1]. This places it in a different potency class than high-affinity inhibitors like the natural product E-64 (IC50 ~9 nM) [2] or the recently discovered Moringa oleifera papain inhibitor (MoPI), which has a reported Ki of 2.1 nM [3].

Inhibitor Potency Ki Value Enzyme Assay

Optimal Use Cases for Papain Inhibitor (CAS 70195-20-9) Based on Evidence


Affinity Purification of Active Papain

This is the primary, evidence-backed application for CAS 70195-20-9. By immobilizing the inhibitor (or a closely related analog) on a chromatography matrix like agarose, researchers can create a custom affinity column that selectively binds active papain from a crude mixture [1]. Elution under mild conditions yields purified, enzymatically active papain, with studies showing a two-fold increase in specific activity [2]. This method is superior to using irreversible inhibitors like E-64, which would permanently inactivate the enzyme.

Enzyme Kinetic Studies Requiring a Defined Reversible Inhibitor

When studying the catalytic mechanism or active site of papain, a reversible, competitive inhibitor with a well-characterized Ki (9 µM at pH 6.2) is essential [1]. Unlike irreversible inhibitors, CAS 70195-20-9 allows for equilibrium binding studies and can be used in assays to determine kinetic parameters without permanently altering the enzyme population. This provides a clearer understanding of substrate binding and catalysis.

Selective Inhibition of Papain in Complex Proteomic Samples

In experiments involving cell lysates or other complex biological fluids containing multiple protease classes, the relative selectivity of CAS 70195-20-9 for papain is advantageous. Broad-spectrum inhibitors like leupeptin and antipain also target serine proteases (e.g., trypsin, plasmin, kallikrein) [2], potentially confounding results. Using a more selective inhibitor helps ensure that observed biological effects are more directly attributable to the inhibition of papain or papain-like cysteine proteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Papain inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.